9-Mesityl-10-methylacridinium Perchlorate

Catalog No.
S648323
CAS No.
674783-97-2
M.F
C23H22ClNO4
M. Wt
411.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Mesityl-10-methylacridinium Perchlorate

CAS Number

674783-97-2

Product Name

9-Mesityl-10-methylacridinium Perchlorate

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

LFMBERYWDLWXNO-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O

Synonyms

9-mesityl-10-methylacridinium perchlorate

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O

The exact mass of the compound 9-Mesityl-10-methylacridinium Perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

9-Mesityl-10-methylacridinium Perchlorate is a well-established, metal-free organic photocatalyst valued for its strong oxidizing power upon visible light excitation. Belonging to the acridinium class, its core utility stems from a high excited-state reduction potential and a molecular structure designed for enhanced stability compared to simpler organic dyes. These properties make it a reagent of choice for a range of transformations that require a potent photo-oxidant, including the generation of radical intermediates for bond formation under mild conditions. Procurement decisions for this catalyst are typically driven by its high oxidative strength, metal-free nature, and performance in specific catalytic cycles where common alternatives may be less effective.

References

Substituting 9-Mesityl-10-methylacridinium Perchlorate, even with close analogs, invites process failure and reproducibility issues. Changing the counter-ion from perchlorate (ClO4-) to tetrafluoroborate (BF4-) or hexafluorophosphate (PF6-) directly alters solubility in common organic solvents, impacting reaction kinetics and ease of handling. Replacing the bulky mesityl group with a smaller phenyl group can compromise photostability, leading to catalyst degradation and lower turnover numbers. Furthermore, substituting this potent organic oxidant with classic metal catalysts like Ru(bpy)3(PF6)2 or common dyes like Eosin Y is not a direct swap; these compounds possess significantly different redox windows, pH dependencies, and quantum yields, making them unsuitable for reactions optimized for the acridinium catalyst's high oxidative potential. Such substitutions require complete re-optimization of reaction conditions and may fail to provide the target reactivity.

Exceptional Oxidizing Power for Challenging Substrates

9-Mesityl-10-methylacridinium possesses one of the highest excited-state reduction potentials among common visible-light photocatalysts. Its potential (E*red) is +2.06 V vs SCE in acetonitrile, significantly greater than that of the benchmark metal complex Ru(bpy)3Cl2 (E*red = +0.77 V vs SCE) and the common organic dye Eosin Y (E*red = +0.78 V vs SCE). This enables it to oxidize substrates that are inaccessible to many other catalysts.

Evidence DimensionExcited-State Reduction Potential (E*red vs SCE)
Target Compound Data+2.06 V
Comparator Or BaselineRu(bpy)3Cl2: +0.77 V | Eosin Y: +0.78 V
Quantified Difference+1.28 V vs Ru(bpy)3Cl2; +1.28 V vs Eosin Y
ConditionsMeasured in acetonitrile vs. Saturated Calomel Electrode (SCE).

This superior oxidizing strength allows for the activation of less reactive substrates and enables a broader scope of chemical transformations, justifying its selection for difficult oxidative reactions.

Structurally Engineered for Enhanced Photostability and Performance

The orthogonal mesityl group at the 9-position sterically shields the acridinium core from nucleophilic attack, a common degradation pathway for simpler acridinium salts. This structural feature is critical for catalyst longevity. Furthermore, photoexcitation of the 9-Mesityl-10-methylacridinium cation leads to the formation of a triplet electron-transfer state with a high quantum yield of over 75% and a long lifetime, which is essential for efficient catalytic turnover.

Evidence DimensionQuantum Yield of Triplet Electron-Transfer State Formation
Target Compound Data>75%
Comparator Or BaselineUnsubstituted or less hindered acridinium salts are prone to photobleaching and degradation.
Quantified DifferenceSignificantly improved stability and efficiency over simpler analogs.
ConditionsMeasured in acetonitrile upon photoexcitation.

Higher photostability and quantum yield mean lower catalyst loading, longer reaction times are possible, and more consistent results, which are key factors in process efficiency and cost-effectiveness.

Perchlorate Counter-Anion: Handling and Safety Considerations

The perchlorate (ClO4-) counter-ion renders the compound a solid with oxidizing properties, which requires specific storage and handling protocols. It must be kept away from combustible materials and ignition sources. While the tetrafluoroborate (BF4-) salt is a common alternative with different solubility profiles, the perchlorate form is well-established in literature procedures, providing a reliable baseline for reproducing published results. The choice between perchlorate and other salts is a critical procurement decision based on balancing process compatibility, established precedent, and site-specific safety protocols.

Evidence DimensionPhysical Form & Handling
Target Compound DataOxidizing solid
Comparator Or BaselineTetrafluoroborate or Hexafluorophosphate salts (alternative non-oxidizing anions with different solubilities).
Quantified DifferenceQualitative difference in handling requirements and safety classification.
ConditionsStandard laboratory and industrial handling conditions.

Understanding the specific handling requirements of the perchlorate salt is essential for safe and compliant procurement, process design, and storage, ensuring it fits within an organization's EHS framework.

Anti-Markovnikov Hydrofunctionalization of Alkenes

Due to its potent oxidizing power, this catalyst is the right choice for reactions involving the oxidation of challenging substrates like alkenes to generate radical cations. This enables anti-Markovnikov additions of acids and amines, a transformation difficult to achieve with less oxidizing catalysts.

Activation of Carbon-Halogen Bonds in Synthesis

The catalyst's high excited-state potential is sufficient to activate strong carbon-bromine bonds via single-electron transfer (SET). This makes it a suitable choice for reactions like the synthesis of gem-dihaloenones from terminal alkynes and polybrominated methanes, where weaker catalysts would fail.

Metal-Free C-H Functionalization and Arylation Reactions

As a robust, metal-free option, this catalyst is ideal for synthetic routes where transition metal contamination is a concern (e.g., pharmaceutical intermediates). Its stability and strong oxidizing nature facilitate various C-H functionalization and cross-coupling reactions that traditionally rely on expensive Iridium or Ruthenium catalysts.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types